Benzenepropanamide, N-(2-benzo[b]benzofuran-2-ylethyl)-
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Overview
Description
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide is a complex organic compound that features a dibenzo[b,d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of dibenzo[b,d]furan, which can be synthesized from substituted phenols via O-arylation reaction and subsequent cyclization of diaryl ethers . The dibenzo[b,d]furan core can also be prepared using substituted biphenyls or benzofuran annulation .
Once the dibenzo[b,d]furan core is prepared, it undergoes further functionalization to introduce the ethyl and phenylpropanamide groups. This involves reactions such as Friedel-Crafts acylation and subsequent amide formation under controlled conditions .
Industrial Production Methods
Industrial production of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of metal complex catalysis and photochemical methods to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂) with Lewis acids (AlCl₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby modulating insulin signaling pathways . This compound may also interact with other proteins and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar aromatic properties.
Dibenzothiophene: Contains a sulfur atom instead of oxygen, leading to different chemical reactivity.
Benzofuran: Lacks the additional benzene ring, making it less complex.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-3-phenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibenzo[b,d]furan core, combined with the ethyl and phenylpropanamide groups, allows for versatile applications in various research fields .
Properties
Molecular Formula |
C23H21NO2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C23H21NO2/c25-23(13-11-17-6-2-1-3-7-17)24-15-14-18-10-12-22-20(16-18)19-8-4-5-9-21(19)26-22/h1-10,12,16H,11,13-15H2,(H,24,25) |
InChI Key |
CEFJRTXZJAOVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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